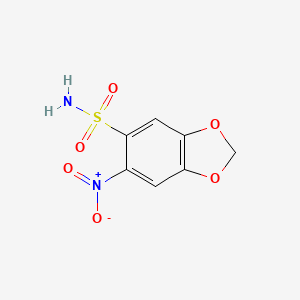

6-Nitro-1,3-dioxaindane-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O6S |

|---|---|

Molecular Weight |

246.20 g/mol |

IUPAC Name |

6-nitro-1,3-benzodioxole-5-sulfonamide |

InChI |

InChI=1S/C7H6N2O6S/c8-16(12,13)7-2-6-5(14-3-15-6)1-4(7)9(10)11/h1-2H,3H2,(H2,8,12,13) |

InChI Key |

KKRCIZCNUJUBJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Nitro 1,3 Dioxaindane 5 Sulfonamide Derivatives

Impact of the Nitro Group on Biological Activity Profiles

The presence and position of a nitro group can dramatically alter the physicochemical properties and, consequently, the biological efficacy of a drug candidate.

The nitro group is a potent electron-withdrawing group, a characteristic that imparts significant electronic effects on the entire molecule. unifi.it Its strong electron-withdrawing nature creates electron-deficient regions within the aromatic ring system. unifi.it This electronic influence can enhance the acidity of the adjacent sulfonamide group, which may affect its binding affinity to target enzymes. unifi.it The substitution of an aromatic ring with an electron-withdrawing group, such as a nitro group, has been shown in other sulfonamide series to increase antibacterial activity. nih.gov

| Property | Effect of Nitro Group | Consequence for Biological Activity | Source |

|---|---|---|---|

| Electronic | Strong electron-withdrawing nature | Creates electron-deficient areas; can increase the acidity of the sulfonamide moiety | unifi.it |

| Steric | Occupies a defined volume and influences molecular shape | Can promote or hinder the fit into a target's active site | N/A |

| Activity Modulation | Can increase antimicrobial potency in certain sulfonamides | Potential for enhanced therapeutic effect | nih.gov |

Comparing nitrated compounds with their non-nitrated counterparts provides a direct measure of the nitro group's contribution to biological activity. Studies on other benzenesulfonamide (B165840) scaffolds have shown that the presence of a nitro group can be a double-edged sword. While it can enhance potency in some cases, its placement is crucial. For instance, a nitro group in the meta-position relative to the sulfonamide on a simple benzene (B151609) ring has been found to be potentially detrimental for carbonic anhydrase (CA) inhibition, although some derivatives can maintain nanomolar efficacy and display unique selectivity profiles. unifi.it

In the context of 5-nitro-1,3-dioxane (B6597036) derivatives, research has indicated that specific substitutions, such as a 5-bromo-5-nitro pattern, are essential for significant antimicrobial activity, suggesting a synergistic effect between the nitro group and other substituents. nih.gov Therefore, while the non-nitrated 1,3-dioxaindane-5-sulfonamide analog serves as a baseline, the addition of the nitro group at the 6-position is expected to significantly modulate the activity profile through its distinct electronic and steric properties.

Role of the 1,3-Dioxaindane Scaffold in Target Recognition

The scaffold of a molecule provides the foundational three-dimensional structure upon which functional groups are arranged for optimal interaction with a biological target. The rigid, bicyclic 1,3-dioxaindane system serves as the core framework for this class of compounds.

The 1,3-dioxaindane scaffold is composed of a benzene ring fused to a five-membered dioxolane ring. This fusion imparts significant rigidity compared to a more flexible, non-fused system like 1,3-dioxane (B1201747). Quantum-chemical studies of simple 5-substituted 1,3-dioxanes show that the ring system exists in equilibrium between equatorial and axial chair conformers, with defined energy barriers for isomerization. researchgate.net However, the fusion in the 1,3-dioxaindane structure severely restricts this conformational mobility. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The constrained conformation ensures that the sulfonamide and nitro groups are held in a relatively fixed orientation, pre-organizing the molecule for interaction with its target.

The dioxolane portion of the scaffold is not merely a structural anchor; its two oxygen atoms can actively participate in ligand-receptor interactions. These heteroatoms can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (such as the side chains of asparagine, glutamine, or serine) within an enzyme's active site. The presence and positioning of these oxygen atoms contribute to the molecule's polarity and its ability to engage in specific, directed interactions that enhance binding affinity and selectivity for the target. For many inhibitors, an aromatic scaffold is crucial for interacting with the middle and lower regions of the enzyme's active site. acs.org

Significance of the Sulfonamide Moiety for Biological Efficacy

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the biological activity of a vast array of therapeutic agents. nih.gov Its role is particularly prominent in the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). mdpi.comnih.gov

The primary mechanism by which sulfonamides inhibit CAs involves the direct coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. nih.gov The sulfonamide group, therefore, acts as a highly effective zinc-binding group. acs.org

Furthermore, the oxygen atoms of the sulfonamide group and the N-H group can form a network of hydrogen bonds with conserved amino acid residues in the active site, such as Thr199 and Gln92 in human CA II, which further stabilizes the enzyme-inhibitor complex. nih.gov The efficacy of the sulfonamide moiety is so pronounced that it forms the basis for numerous clinically used drugs, including diuretics and antiglaucoma agents. acs.org The versatility and proven effectiveness of the sulfonamide functional group make it an indispensable component for the biological efficacy of 6-Nitro-1,3-dioxaindane-5-sulfonamide and its derivatives.

| Component of Sulfonamide | Interaction Type | Target in Enzyme Active Site | Source |

|---|---|---|---|

| Deprotonated Nitrogen (-SO₂NH⁻) | Coordination/Ionic Bond | Catalytic Zinc Ion (Zn²⁺) | nih.gov |

| Oxygen Atoms (-SO₂-) | Hydrogen Bonding | Amino acid residues (e.g., Thr199 backbone) | nih.gov |

| N-H Group | Hydrogen Bonding | Amino acid residues (e.g., Thr199 backbone) | nih.gov |

Hydrogen Bonding Potential of the Sulfonamide Functional Group

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of the pharmacological profile of many therapeutic agents, largely due to its versatile hydrogen bonding capabilities. nih.gov This group acts as both a hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites. nih.govresearchgate.net The nitrogen atom of the sulfonamide is bonded to hydrogen(s), which can be donated to form a hydrogen bond with an electronegative atom (like oxygen or nitrogen) in an amino acid residue of a target protein. nih.gov Concurrently, the two oxygen atoms of the sulfonyl moiety (S=O) are potent hydrogen bond acceptors. researchgate.net

In the context of this compound, these interactions are paramount for molecular recognition and binding affinity. For instance, in enzyme inhibition, the sulfonamide's amine nitrogen often binds directly to a metal ion (like zinc in metalloenzymes) or forms a hydrogen bond with a key residue, such as the hydroxyl group of threonine. nih.gov The sulfonyl oxygens can simultaneously form additional hydrogen bonds, further anchoring the molecule within the active site. nih.gov The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to form hydrogen bonds in multiple dimensions, providing a versatile scaffold for establishing robust intermolecular interactions. nih.govresearchgate.net

The table below illustrates the hydrogen bonding capabilities of the sulfonamide functional group.

| Part of Sulfonamide Group | Hydrogen Bonding Role | Potential Interacting Amino Acid Residues |

| Amine (-NH) | Donor | Aspartate (side chain O), Glutamate (side chain O), Serine (side chain O), Threonine (side chain O), Main chain carbonyl O |

| Sulfonyl Oxygens (-SO₂-) | Acceptor | Arginine (side chain NH), Lysine (side chain NH), Serine (side chain OH), Threonine (side chain OH), Tryptophan (side chain NH), Main chain amide NH |

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a widely used strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. drughunter.com Bioisosteres can be classified as classical (having the same number of atoms and valence electrons) or non-classical (structurally distinct but producing similar biological effects). drughunter.com

For the sulfonamide group in this compound, a common bioisosteric replacement is the carboxylic acid group (-COOH). tandfonline.com While both are acidic and can engage in hydrogen bonding, they have key differences. Sulfonamides are generally weaker acids (pKa ~9–10) compared to carboxylic acids (pKa ~4–5). drughunter.com This difference in acidity can significantly impact the ionization state of the molecule at physiological pH, which in turn affects target interaction and cell permeability. Replacing the sulfonamide with a bioisostere like an acylsulfonamide can also introduce new interaction points or alter the molecule's conformational preferences, potentially leading to improved affinity. nih.gov

The success of a bioisosteric replacement is highly dependent on the specific biological target and its binding site environment. drughunter.com The choice of a suitable bioisostere requires careful consideration of how the change will affect size, shape, electronics, and hydrogen bonding patterns.

The following table compares the properties of a sulfonamide group with a common bioisostere.

| Functional Group | Approximate pKa | Hydrogen Bond Profile | Key Physicochemical Properties |

| Sulfonamide (-SO₂NH₂) | 9-10 drughunter.com | 1 H-bond donor, 2 H-bond acceptors nih.govresearchgate.net | Generally more lipophilic than carboxylic acids, metabolically stable. drughunter.com |

| Carboxylic Acid (-COOH) | 4-5 drughunter.com | 1 H-bond donor, 2 H-bond acceptors | Typically more acidic, often negatively charged at physiological pH, can affect membrane permeability. drughunter.com |

| Acylsulfonamide (-CONHSO₂R) | Varies | 1 H-bond donor, 3 H-bond acceptors | Can preserve acidity while offering an improved vector for additional interactions. nih.gov |

Positional Isomerism and SAR: Examining Substitution at C5 vs. C4 or other sites on the Dioxaindane

Positional isomerism, which involves altering the position of substituents on a molecular scaffold, is a fundamental tool in SAR studies. For the this compound core, moving the sulfonamide group from the C5 position to the C4 position, or other available sites on the aromatic ring, would create a series of positional isomers. Each isomer would have a unique three-dimensional arrangement of its functional groups, leading to different interactions with a target enzyme and, consequently, varying biological activity.

Correlation of Substitution Pattern with Specific Enzyme Inhibition

The specific placement of the sulfonamide and nitro groups on the dioxaindane ring is critical for determining inhibitory potency against a target enzyme. An enzyme's active site is a precisely shaped pocket with a specific arrangement of amino acid residues. The inhibitory activity of a compound like this compound depends on the complementarity between its structure and the active site.

If the sulfonamide group is moved from the C5 to the C4 position, its hydrogen-bonding donor and acceptor groups will be presented in a different spatial orientation. This change could either enhance or weaken the binding affinity. For example, if an enzyme's active site has a hydrogen bond donor residue that optimally interacts with the sulfonamide at the C5 position, the C4 isomer may not be able to form this bond effectively, resulting in lower activity. The electronic properties are also altered; changing the substitution pattern affects the electron density distribution across the aromatic ring, which can influence non-covalent interactions like pi-stacking or cation-pi interactions.

The table below presents hypothetical data for a series of positional isomers of Nitro-dioxaindane-sulfonamide to illustrate how enzyme inhibition can correlate with the substitution pattern.

| Compound | Sulfonamide Position | Nitro Position | Enzyme Inhibition (IC₅₀, nM) |

| 1 | C5 | C6 | 50 |

| 2 | C4 | C6 | 500 |

| 3 | C5 | C7 | 250 |

| 4 | C6 | C5 | 800 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR related to positional isomerism.

Rational Design Based on Positional SAR Data

The data gathered from studying positional isomers provides a roadmap for the rational design of more effective inhibitors. nih.govresearchgate.net If SAR studies reveal that the C5-sulfonamide C6-nitro substitution pattern (as in the parent compound) consistently yields the highest potency, it strongly suggests that the topology of the enzyme's active site is best suited to this specific arrangement.

This knowledge allows medicinal chemists to focus their efforts productively. Instead of synthesizing random analogues, they can use this positional SAR data to guide the design of new compounds. nih.gov Future modifications might involve:

Maintaining the optimal core: Keeping the C5-sulfonamide and C6-nitro groups in their established positions.

Fine-tuning other regions: Introducing or modifying substituents at other positions on the dioxaindane ring to probe for additional favorable interactions.

Scaffold hopping: Using the validated pharmacophore model (the essential 3D arrangement of the nitro and sulfonamide groups) to design new molecules based on different core scaffolds that maintain the same crucial spatial relationships.

By integrating SAR data from positional isomers into the design cycle, researchers can accelerate the discovery of lead compounds with improved efficacy and selectivity. nih.gov

Mechanistic Investigations in Vitro and Theoretical of 6 Nitro 1,3 Dioxaindane 5 Sulfonamide

Elucidation of Molecular Mechanisms of Action for Sulfonamide Derivatives

The sulfonamide moiety is a cornerstone of various therapeutic agents, and its mechanism of action, particularly in an antimicrobial context, is well-documented. nih.gov The presence of this functional group in 6-Nitro-1,3-dioxaindane-5-sulfonamide suggests it would likely share the primary mechanisms of action attributed to this class of compounds.

A primary and well-established mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). ceon.rsdrugbank.com This enzyme is crucial in the bacterial metabolic pathway for folate synthesis. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. nih.gov

Structurally, sulfonamides are analogues of PABA. This similarity allows them to bind to the active site of the DHPS enzyme, acting as a competitive inhibitor. nih.govdrugbank.com By occupying the active site, the sulfonamide molecule prevents PABA from binding, thereby blocking the synthesis of dihydropteroic acid, a direct precursor to folic acid. ceon.rs This inhibitory action is typically bacteriostatic, meaning it halts the growth and multiplication of bacteria rather than killing them outright. ceon.rs Given its structure, it is hypothesized that this compound would act as a competitive inhibitor of DHPS in susceptible prokaryotic organisms.

The inhibition of DHPS directly leads to interference with the broader folic acid (folate) biosynthesis pathway. nih.govceon.rs Folate and its derivatives, such as tetrahydrofolate, are essential coenzymes required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. ceon.rs Prokaryotic organisms cannot uptake folate from their environment and are dependent on their own de novo synthesis pathway. ceon.rs

By blocking the production of dihydropteroic acid via DHPS inhibition, sulfonamide derivatives effectively starve the bacterial cell of the necessary folate precursors. nih.gov This cessation of folate synthesis halts the production of essential building blocks for DNA replication and cellular repair, ultimately inhibiting bacterial proliferation. ceon.rs In contrast, humans and other mammals obtain folate through their diet and lack the DHPS enzyme, which accounts for the selective toxicity of sulfonamides against bacteria. ceon.rs Therefore, this compound is expected to disrupt the folic acid biosynthesis pathway in bacteria as its principal antimicrobial mechanism.

Exploration of Enzyme Inhibition Profiles

Beyond their antibacterial role, sulfonamide derivatives have been investigated as inhibitors of various other enzymes due to the versatile binding properties of the sulfonamide group. nih.gov

Specific in vitro studies on the alpha-glucosidase inhibitory activity of this compound have not been identified in the reviewed literature. However, the broader class of sulfonamide derivatives has been explored for this potential. Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia. Numerous studies have synthesized and evaluated various novel sulfonamide derivatives, demonstrating a range of inhibitory potentials against this enzyme. The inhibitory activity often depends on the specific structural features appended to the core sulfonamide moiety.

Data Table Notice: No specific experimental data for the alpha-glucosidase inhibition by this compound was found in the scientific literature. Therefore, a data table of its inhibitory activity cannot be provided.

The sulfonamide group is a classic zinc-binding group and is the foundation for a major class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Different isoforms of CA are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and edema. Many aromatic and heterocyclic sulfonamides are potent inhibitors of various CA isoforms. The inhibitory mechanism involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. Given its chemical structure, this compound possesses the necessary sulfonamide moiety to potentially act as an inhibitor of one or more carbonic anhydrase isoforms.

Data Table Notice: Specific research detailing the carbonic anhydrase inhibition profile and potency (e.g., Kᵢ or IC₅₀ values) for this compound against various CA isoforms is not available in the public domain. Consequently, a data table cannot be generated.

While specific urease inhibition assays for this compound are not documented in available research, various sulfonamide derivatives have been synthesized and investigated as urease inhibitors. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for certain pathogens, such as Helicobacter pylori. The mechanism of inhibition by sulfonamides can involve interaction with the nickel ions in the active site of the urease enzyme. The potential for this compound to inhibit urease would depend on its ability to access and interact with the enzyme's active site.

Data Table Notice: No published data from in vitro urease inhibition assays for this compound were identified. As such, a data table of its inhibitory activity cannot be presented.

Acetylcholinesterase Inhibition Analysis

An extensive search of scientific databases and literature reveals no specific studies investigating the acetylcholinesterase (AChE) inhibitory activity of this compound. While various sulfonamide derivatives have been explored as potential AChE inhibitors, data directly assessing the potency or mechanism of inhibition for this particular compound are not available. nih.govnih.govmdpi.com Therefore, no quantitative data, such as IC50 values or kinetic parameters, can be provided.

Modulation of Cellular Processes (In Vitro Context)

There is no available research specifically examining the impact of this compound on the production of reactive oxygen species (ROS) or its potential effects on cellular antioxidant defense systems. Studies on other sulfonamide-containing compounds have shown varied antioxidant or pro-oxidant activities, but these findings cannot be directly extrapolated to this compound without specific experimental evidence. mdpi.comnih.govnih.govsemanticscholar.org

No published in vitro studies were found that specifically measure the effect of this compound on glucose uptake in any cell line. Consequently, there is no data to report on its potential role in modulating cellular glucose transport.

Receptor Agonism/Antagonism Studies (e.g., Farnesoid X Receptor)

The scientific literature lacks any specific investigation into the activity of this compound as an agonist or antagonist of the Farnesoid X Receptor (FXR). While FXR is a recognized target for various synthetic molecules, this specific compound has not been evaluated for its ability to modulate FXR activity. nih.govnih.gov

Investigation of Interactions with Biomolecules (e.g., DNA, Proteins)

There are no dedicated studies on the interaction between this compound and biological macromolecules such as DNA or specific proteins. Research on other nitroaromatic compounds and sulfonamides indicates a potential for such interactions, but direct evidence, binding affinities, or characterization of binding sites for this compound is not documented in the available literature. nih.govmdpi.comnih.gov

Computational Chemistry Applications in the Study of 6 Nitro 1,3 Dioxaindane 5 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to investigate the electronic properties and reactivity of molecules. However, for 6-Nitro-1,3-dioxaindane-5-sulfonamide, the specific analyses requested have not been documented.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

No studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, stability, and reactivity parameters of this compound have been found. Such studies would typically provide insights into the molecule's geometry, charge distribution, and energetic properties.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

There is no available Frontier Molecular Orbital (FMO) analysis, which involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. This type of analysis is crucial for predicting the molecule's reactivity and potential reaction pathways.

Electrostatic Potential (MEP) Mapping for Active Site Interaction Prediction

No Molecular Electrostatic Potential (MEP) maps for this compound are available in the literature. MEP mapping is used to visualize the charge distribution and predict how a molecule might interact with biological receptors or other molecules.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, no such simulation studies have been published.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Without molecular docking studies, the key binding interactions, such as hydrogen bonds or hydrophobic contacts that this compound might form with any biological target, remain undetermined.

Prediction of Binding Affinity and Pose Selection

Similarly, there is no data on the predicted binding affinity or preferred binding poses of this compound with any protein or enzyme targets. This information is essential for assessing its potential as a therapeutic agent.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, might interact with its biological target.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations allow researchers to observe the conformational dynamics of a ligand within a simulated biological environment, such as in complex with a protein. For sulfonamide inhibitors, these simulations can reveal how the molecule adapts its shape to fit into the active site of an enzyme like carbonic anhydrase. The flexibility of the dioxaindane ring system and the orientation of the sulfonamide and nitro groups are critical for establishing key interactions with the target protein. By simulating these dynamics, researchers can identify the most stable and likely binding conformations.

In studies of other sulfonamide inhibitors, MD simulations have shown that the sulfonamide moiety typically anchors the molecule to the zinc ion in the active site of carbonic anhydrases, while the rest of the molecule explores various conformations to optimize interactions with surrounding amino acid residues acs.orgcnr.it. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties and interaction potential of the aromatic ring, potentially forming specific hydrogen bonds or other electrostatic interactions that contribute to binding affinity.

A crucial aspect of drug efficacy is the stability of the ligand-target complex. MD simulations are instrumental in assessing this stability by monitoring the interactions between the ligand and the protein over a set period, often nanoseconds or even microseconds. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components.

For instance, in simulations of various sulfonamide inhibitors with carbonic anhydrase, a stable RMSD of the ligand within the binding pocket indicates a persistent and stable binding mode. Conversely, large fluctuations could suggest a less stable interaction. These simulations can also highlight the specific amino acid residues that are crucial for maintaining the stability of the complex through persistent hydrogen bonds or hydrophobic interactions nih.gov. The insights gained from such analyses are invaluable for the rational design of more potent and selective inhibitors.

| MD Simulation Parameter | Significance in Ligand-Target Stability Analysis |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Reveals the flexibility of individual amino acid residues, highlighting regions of the protein that interact with the ligand. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and protein, which are key to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities proquest.com. These models are highly valuable for predicting the activity of new, unsynthesized compounds.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For sulfonamide inhibitors, this would typically be their inhibitory constants (e.g., IC50 or Ki values) against a specific enzyme. Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then employed to build a model that can predict the activity of new compounds based on their structural features researchgate.netafantitis.com.

Numerous QSAR studies have been successfully conducted on sulfonamide-based carbonic anhydrase inhibitors proquest.comnih.gov. These studies have led to the development of predictive models that can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. The predictive power of these models is assessed through rigorous validation techniques, including cross-validation and the use of external test sets nih.gov.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized as electronic, steric, hydrophobic, and topological descriptors.

For sulfonamide inhibitors, key descriptors often include:

Electronic Descriptors: Such as the partial charges on atoms and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The presence of a nitro group in this compound would significantly influence these electronic properties nih.gov.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume. The bulkiness of the dioxaindane ring would be captured by these descriptors.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a molecule, which is often crucial for its pharmacokinetic properties nih.gov.

Topological Descriptors: These are numerical indices derived from the graph representation of a molecule and describe aspects like branching and connectivity.

By correlating these descriptors with the biological activity of a series of compounds, QSAR models can identify the key physicochemical properties that drive potency and selectivity researchgate.netmdpi.com. For example, a QSAR study on a series of sulfonamide inhibitors might reveal that increased lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with inhibitory activity.

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | The nitro group strongly influences the electronic distribution. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The dioxaindane ring contributes to the molecule's size and shape. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and interaction with hydrophobic pockets. |

| Topological | Connectivity indices, Shape indices | Describe the overall molecular structure and branching. |

Virtual Screening and Ligand-Based Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govchemrxiv.org. When the three-dimensional structure of the target is known, structure-based virtual screening (e.g., molecular docking) is often employed. However, when the target structure is unknown, ligand-based methods are valuable.

Ligand-based design strategies rely on the knowledge of other molecules that bind to the biological target of interest. These active molecules can be used to build a model that defines the essential structural characteristics required for binding. For a compound like this compound, if other active sulfonamides are known, their common features can be used to search for new, potentially active compounds. Techniques like pharmacophore modeling and 3D-QSAR are central to this approach nih.gov. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

In the context of designing new inhibitors based on the this compound scaffold, a ligand-based approach would involve identifying the key features of this molecule that are essential for its activity. This could include the sulfonamide group as a zinc-binding feature, the aromatic ring as a scaffold, and the nitro and dioxaindane moieties as groups that can be modified to enhance potency, selectivity, or pharmacokinetic properties. Virtual libraries of compounds containing this core scaffold with various substitutions could then be screened using the developed pharmacophore or QSAR models to identify promising new drug candidates.

Scaffold Hopping and Analogy-Based Design

Scaffold hopping is a computational strategy that aims to identify isosteric replacements for a core molecular structure (scaffold) while retaining or improving its biological activity. dundee.ac.uk This technique is particularly valuable when the initial scaffold presents challenges such as poor pharmacokinetic properties, toxicity, or synthetic inaccessibility. dundee.ac.uk For this compound, scaffold hopping could be employed to discover novel core structures that mimic the spatial arrangement of its key pharmacophoric features.

The process typically involves creating a 3D representation of the essential binding elements of the parent molecule. This pharmacophore model is then used to search virtual libraries of chemical compounds for new scaffolds that can spatially align with these features. The goal is to find structurally diverse molecules that maintain the crucial interactions with the biological target.

An analogy-based design approach, informed by scaffold hopping, could lead to the identification of novel derivatives. For instance, the 1,3-dioxaindane moiety could be replaced with other cyclic systems that preserve the relative orientation of the nitro and sulfonamide groups. The success of such an endeavor relies on the ability of the new scaffold to present the key interacting groups in a similar orientation to the original molecule, thereby maintaining its biological function. A key aim in such scaffold-hopping exercises is often to identify compounds with improved physicochemical properties, such as solubility. dundee.ac.uk

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| 1,3-Dioxaindane | Tetrahydrofuran, Cyclopentane, Pyrrolidine | Maintain a five-membered ring system with potential for similar substituent orientations. |

| Nitro-substituted benzene (B151609) ring | Substituted pyridines, pyrimidines, or other heteroaromatic systems | Modulate electronic properties and potential for new interactions while maintaining aromatic character. |

Fragment-Based Computational Approaches

Fragment-based drug discovery (FBDD) is another powerful computational and experimental strategy that can be applied to this compound. frontiersin.org In this approach, the target molecule is deconstructed into smaller chemical fragments. proteopedia.org These fragments are then computationally screened or experimentally tested for their binding affinity to the target protein. nih.govnih.gov Fragments that demonstrate binding can then be optimized and linked together to construct a potent lead compound. proteopedia.org

For this compound, the molecule could be computationally dissected into key fragments, such as the sulfonamide group, the nitro-substituted aromatic ring, and the dioxaindane core.

A computational FBDD workflow for this compound might involve:

Fragment Library Generation: A virtual library of small molecules representing the chemical space around the core fragments of this compound would be created.

Fragment Docking: These fragments would be computationally docked into the binding site of a putative biological target. This process predicts the preferred orientation of the fragments and estimates their binding affinity.

Hit Identification and Elaboration: Fragments with favorable predicted binding energies and interaction patterns would be identified as "hits." These hits can then be computationally "grown" by adding functional groups to improve their affinity and selectivity, or multiple fragments that bind to adjacent sites can be "linked" to create a larger, more potent molecule. nih.govnih.gov

| Fragment | Potential Role in Binding | Computational Growth Strategy |

| Sulfonamide group | Zinc-binding in metalloenzymes, hydrogen bonding | Elongation with alkyl or aryl groups to explore hydrophobic pockets. |

| Nitro group | Hydrogen bonding, electrostatic interactions | Replacement with other electron-withdrawing groups to modulate electronics and solubility. |

| 1,3-Dioxaindane | Hydrophobic interactions, scaffold for substituent placement | Substitution at available positions to probe for additional interactions. |

Through these computational strategies, the exploration of the chemical space around this compound can be significantly accelerated, leading to the rational design of new molecules with potentially enhanced therapeutic properties.

Potential Biological Target Identification and Validation Preclinical and in Vitro Focus

Identification of Novel Protein Targets through Affinity-Based Methods

Affinity-based proteomics represents a powerful strategy for elucidating the protein targets of a small molecule like 6-Nitro-1,3-dioxaindane-5-sulfonamide. This approach would typically involve immobilizing the compound on a solid support, such as chromatography beads, to create an affinity matrix. This matrix is then incubated with a complex biological lysate from relevant cells or tissues. Proteins that specifically bind to the immobilized compound are captured and subsequently identified using mass spectrometry. This technique could uncover both expected and novel protein interactions, providing a broad overview of the compound's potential biological landscape.

Enzyme Assays for Direct Target Validation (e.g., against specific carbonic anhydrase isoforms, glycosidases)

Given the presence of the sulfonamide moiety, a primary hypothesis would be the inhibition of carbonic anhydrases (CAs). nih.govmdpi.commdpi.com CAs are a family of metalloenzymes that play crucial roles in various physiological processes. nih.govmdpi.com To validate this, this compound would be screened against a panel of human CA isoforms (e.g., hCA I, II, IX, XII) using established enzyme inhibition assays. mdpi.comsigmaaldrich.com These assays measure the residual enzyme activity in the presence of varying concentrations of the inhibitor, allowing for the determination of inhibitory constants (Kᵢ) or IC₅₀ values. A standard method involves a stopped-flow spectrophotometer to monitor the kinetics of CO₂ hydration. mdpi.com

Similarly, the compound could be tested against other enzyme classes, such as α-glycosidases, which are relevant targets in metabolic diseases. nih.gov The inhibitory activity would be determined by monitoring the enzymatic cleavage of a chromogenic or fluorogenic substrate.

Below is a hypothetical data table illustrating the kind of results that would be generated from such enzyme assays.

| Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| hCA I | Data not available |

| hCA II | Data not available |

| hCA IX | Data not available |

| hCA XII | Data not available |

| α-Glucosidase | Data not available |

Phenotypic Screening in Defined Biological Systems (e.g., bacterial growth inhibition assays)

Phenotypic screening offers a target-agnostic approach to identify the biological effects of a compound. For this compound, this could involve assessing its ability to inhibit the growth of various bacterial strains. nih.gov Such assays are typically performed in a high-throughput format by measuring bacterial proliferation (e.g., by optical density) in the presence of the compound. The results would be reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth. Positive results from such screens would indicate potential antibacterial activity and prompt further investigation into the mechanism of action.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Enterococcus faecalis | Data not available |

Omics-Based Approaches for Pathway Perturbation Analysis (e.g., proteomics, metabolomics in relevant in vitro systems)

To gain a broader understanding of the cellular pathways affected by this compound, "omics" technologies would be employed. mdpi.com In a typical proteomics experiment, cultured cells (e.g., cancer cells or bacterial cells) would be treated with the compound, and subsequent changes in the proteome would be quantified using mass spectrometry. This can reveal the upregulation or downregulation of specific proteins and pathways.

Metabolomics studies would similarly analyze the changes in the cellular metabolome following compound treatment. By measuring the levels of various metabolites, researchers can infer which metabolic pathways are perturbed. These unbiased, system-wide analyses can provide valuable clues about the compound's mechanism of action and potential off-target effects.

Future Directions and Research Opportunities

Exploration of Additional Bioisosteric Modifications of the 6-Nitro-1,3-dioxaindane-5-sulfonamide Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, several modifications could be systematically explored. The nitro group, for instance, could be replaced with other electron-withdrawing groups such as a cyano, trifluoromethyl, or sulfone group to fine-tune the electronic properties and potential biological interactions. Similarly, the sulfonamide moiety offers a rich site for modification. Replacing the sulfonamide with bioisosteres like a phosphonamide, or altering the substitution on the sulfonamide nitrogen, could lead to derivatives with improved target engagement or altered solubility profiles.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Modification |

| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfone (-SO₂R) | Modulate electronic properties, metabolic stability, and target interactions. |

| Sulfonamide (-SO₂NH₂) | Phosphonamide (-PO₂NH₂), Carboxamide (-CONH₂) | Alter hydrogen bonding capacity, acidity, and pharmacokinetic parameters. |

| 1,3-Dioxaindane | Indane, Benzofuran, Benzothiophene | Investigate the importance of the heterocyclic ring and its oxygen atoms for activity. |

Development of Targeted Delivery Systems for In Vitro Research Probes

To facilitate the study of this compound in complex biological systems, the development of targeted delivery systems for its use as an in vitro research probe is essential. This could involve conjugating the molecule to ligands that bind to specific cell surface receptors, thereby enabling its delivery to particular cell types. Another approach is the encapsulation of the compound within nanoparticles or liposomes, which can enhance its stability and cellular uptake. Furthermore, the incorporation of fluorescent tags or biotin (B1667282) labels would allow for the visualization and tracking of the compound's distribution and localization within cells, providing valuable insights into its mechanism of action.

Integration of Advanced Spectroscopic Techniques for Ligand-Target Interaction Characterization

Understanding how this compound interacts with its biological targets is crucial for rational drug design. Advanced spectroscopic techniques can provide detailed, atom-level information about these interactions. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can be used to map the binding site of the compound on a target protein and to determine the conformational changes that occur upon binding. frontiersin.org Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction. frontiersin.org Mass spectrometry-based techniques can also be employed to study non-covalent protein-ligand complexes. frontiersin.org

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Ligand-target binding site, conformational changes, binding kinetics. frontiersin.org |

| Surface Plasmon Resonance (SPR) | Real-time binding affinity and kinetics. frontiersin.org |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. |

| Mass Spectrometry (MS) | Identification of non-covalent complexes, binding stoichiometry. frontiersin.org |

Application of Machine Learning and AI in Predicting Novel Derivatives with Enhanced Properties

The vast chemical space of possible derivatives of this compound can be efficiently explored using machine learning (ML) and artificial intelligence (AI). By training algorithms on existing data for related sulfonamide compounds, it is possible to build predictive models for various properties, including biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. These models can then be used to virtually screen large libraries of novel derivatives, identifying candidates with the highest probability of success for subsequent synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of new compounds with enhanced therapeutic potential.

Collaborative Research for Broader Academic Impact in Chemical Biology

To maximize the scientific impact of research into this compound, a collaborative approach is paramount. Partnerships between synthetic chemists, computational biologists, pharmacologists, and structural biologists can foster a multidisciplinary research program. Sharing expertise and resources can lead to a more comprehensive understanding of the compound's structure-activity relationships and its potential applications. Such collaborations can also facilitate the dissemination of findings through joint publications and presentations at scientific conferences, thereby stimulating further interest and investigation within the broader chemical biology community.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Nitro-1,3-dioxaindane-5-sulfonamide, and how can purity be optimized?

- Methodology : The synthesis typically involves sulfonylation of nitro-substituted dioxaindane precursors. Key steps include nitration of the parent heterocycle followed by sulfonamide coupling under anhydrous conditions. To optimize purity, use column chromatography (silica gel, ethyl acetate/hexane gradient) and validate via HPLC (C18 column, UV detection at 254 nm). Monitor intermediates using -NMR to confirm functional group integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural elucidation. For dynamic analysis, use -NMR to assess electronic environments and FT-IR to confirm sulfonamide (SON) and nitro (NO) vibrations. Computational methods (DFT) can predict molecular orbitals and electrostatic potential surfaces, aiding in reactivity studies .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For pH-dependent stability, prepare buffered solutions (pH 1–13) and analyze at 25°C, 40°C, and 60°C. Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS identifies hydrolytic byproducts (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this sulfonamide?

- Methodology : Perform meta-analysis of existing datasets, focusing on assay conditions (e.g., cell lines, solvent controls). Validate discrepancies via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Use multivariate statistics (PCA or cluster analysis) to identify confounding variables (e.g., impurities, stereochemical factors) .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for nitro-sulfonamide derivatives?

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and test in parallel biological assays. Employ QSAR models (CoMFA or CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Cross-validate using crystallographic data (SHELXL refinement) to map binding interactions .

Q. How can crystallographic twinning or disorder in this compound crystals be addressed during refinement?

- Methodology : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply TWIN/BASF commands in SHELXTL. For disorder, employ PART/SUMP restraints and validate displacement parameters (ADPs) via the Hirshfeld test. High-resolution data (d < 0.8 Å) improves model accuracy .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodology : Implement strict quality control (QC) protocols:

- Synthesis : Use Schlenk lines for moisture-sensitive steps.

- Characterization : Standardize NMR (500 MHz, DMSO-d) and LC-MS conditions.

- Bioassays : Include internal reference compounds and triplicate technical replicates. Use ANOVA to quantify variability sources (e.g., synthesis vs. assay noise) .

Data Analysis & Contradiction Management

Q. How should researchers reconcile conflicting solubility data across studies?

- Methodology : Standardize solubility measurements via the shake-flask method (24 hr equilibrium, 25°C). Compare solvents (DMSO, ethanol, PBS) and use nephelometry for low-solubility cases. Validate with computational logP predictions (e.g., ACD/Labs) and adjust for ionization (Henderson-Hasselbalch equation) .

Q. What statistical approaches are suitable for interpreting heterogeneous enzyme inhibition data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.